(6-Phenylpyridin-2-yl)boronic acid
Description
Properties
IUPAC Name |
(6-phenylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUCLYDZGDBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671288 | |
| Record name | (6-Phenylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-96-5 | |
| Record name | B-(6-Phenyl-2-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Phenylpyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Pathways in Cross Coupling Reactions Involving 6 Phenylpyridin 2 Yl Boronic Acid
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura reaction is a versatile method for forming C-C bonds, and its application with heteroaryl boronic acids like (6-Phenylpyridin-2-yl)boronic acid is of significant interest in the synthesis of complex molecules, including pharmaceuticals and materials. acs.orgnih.gov
Fundamental Catalytic Cycle: Oxidative Addition, Transmetalation, Reductive Elimination
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. iitd.ac.inyoutube.comnih.govlibretexts.org
Oxidative Addition: The cycle commences with the oxidative addition of an aryl or heteroaryl halide (or pseudohalide) to a low-valent palladium(0) complex. libretexts.orglibretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, with the aryl/heteroaryl group and the halide now bonded to the metal center. iitd.ac.inlibretexts.org The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl/heteroaryl group. iitd.ac.in
Transmetalation: Following oxidative addition, the organoboronic acid, in this case this compound, undergoes transmetalation. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. youtube.com The activated boronate then transfers its organic group (the 6-phenylpyridin-2-yl moiety) to the palladium(II) center, displacing the halide. youtube.comnih.gov This is a crucial step where the new carbon-carbon bond is poised to form.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final biaryl product. iitd.ac.inlibretexts.orglibretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. iitd.ac.in For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. nih.govlibretexts.org
This fundamental cycle underpins the synthetic utility of the Suzuki-Miyaura reaction, enabling the construction of a vast array of biaryl and heteroaryl-aryl structures.
Role of the Pyridyl Moiety in Reactivity and Chelation
The presence of the nitrogen atom in the pyridyl ring of this compound can significantly influence the course of the Suzuki-Miyaura reaction. The Lewis basicity of the pyridine (B92270) nitrogen can lead to coordination with the palladium catalyst. nih.govresearchgate.net This chelation can potentially poison the catalyst by forming stable, less reactive complexes, thereby impeding the catalytic cycle. nih.gov The extent of this inhibition can be influenced by the position of the nitrogen atom and the steric environment around it. researchgate.net
Conversely, this coordinating ability can sometimes be harnessed to direct the reaction's regioselectivity in substrates with multiple reactive sites. rsc.org The formation of a chelate between the pyridyl nitrogen and the palladium center can favor oxidative addition at a nearby C-X bond. nih.govrsc.org
Coupling with Diverse Aryl and Heteroaryl Halides/Pseudohalides
The table below summarizes representative examples of Suzuki-Miyaura couplings involving pyridyl boronic acid derivatives with various electrophiles.
| Aryl/Heteroaryl Halide/Pseudohalide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)2 / RuPhos | 2-(Furan-2-yl)benzonitrile | 92 | nih.gov |
| 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | Pd(OAc)2 / RuPhos | 2-(Furan-2-yl)benzonitrile | 85 | nih.gov |
| 2-Amino-5-chloropyridine | Thiophene-2-boronic acid | Pd2dba3 / Ligand 2 | 2-Amino-5-(thiophen-2-yl)pyridine | 95 | acs.org |
| 2-Chloropyrimidine | Thiophene-2-boronic acid | Pd2dba3 / Ligand 2 | 2-(Thiophen-2-yl)pyrimidine | 85 | acs.org |
| Pyridine-2-sulfonyl fluoride (B91410) | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | 2-(Thiophen-2-yl)pyridine | 89 | nih.govresearchgate.net |
| 3,4-Dibromo-5-(2-methoxyphenyl)-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 / Na2CO3 | Tris(2-methoxyphenyl)dimethylpyridine | Quantitative | beilstein-journals.org |
| 2,6-Dibromopyridine | Phenylboronic acid | PEPPSI-Pd-NHC complex | 2,6-Diphenylpyridine | 85 | researchgate.net |
| 6-Chloroguanosine | Various arylboronic acids | Pd-132 | 6-Aryl-2-aminopurine ribonucleosides | Good | researchgate.net |
Catalyst Systems and Ligand Effects in Suzuki-Miyaura Reactions
The choice of catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling, especially when dealing with challenging substrates like heteroaryl boronic acids. acs.orgnih.gov
Modern palladium precatalysts have been developed to improve the efficiency and scope of Suzuki-Miyaura reactions. nih.govmit.eduresearchgate.netnih.gov These precatalysts are typically stable palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. nih.gov This controlled generation of the active catalyst can be particularly beneficial for reactions involving unstable boronic acids, as it minimizes premature decomposition. nih.govmit.edu For instance, precatalysts incorporating bulky, electron-rich phosphine (B1218219) ligands like XPhos and RuPhos have shown remarkable activity in the coupling of heteroaryl boronic acids at room temperature or slightly elevated temperatures with short reaction times. nih.govmit.eduresearchgate.netnih.gov The use of N-heterocyclic carbene (NHC) ligands has also led to highly stable and active palladium catalysts for these transformations. nih.gov
While palladium catalysis is dominant, nickel-based systems have emerged as a cost-effective and often complementary alternative for Suzuki-Miyaura couplings. nih.govacs.orgnih.govacs.orgresearchgate.net Nickel catalysts can be particularly effective for coupling unreactive aryl chlorides and for reactions involving heteroaryl substrates. nih.govnih.gov Nickel catalysts, such as NiCl2(dppf) and NiCl2(PCy3)2, have been successfully employed in the coupling of heteroaryl ethers and halides with aryl boronic acids, often in more environmentally friendly "green" solvents. nih.govacs.orgnih.gov These systems have demonstrated broad functional group tolerance and have been applied to the synthesis of complex bis(heterocyclic) frameworks. acs.orgnih.gov
Steric and Electronic Influences of Ligands
The efficiency and selectivity of cross-coupling reactions involving this compound are profoundly influenced by the steric and electronic properties of the ligands coordinated to the metal catalyst, typically palladium. The choice of ligand can dictate the outcome of the reaction, affecting reaction rates, product yields, and even the stereochemistry of the final product. organic-chemistry.org
Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are frequently employed in Suzuki-Miyaura coupling reactions. rsc.org The steric bulk of these ligands facilitates the reductive elimination step, which is the final product-forming step in the catalytic cycle. Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium center, which promotes the initial oxidative addition step. rsc.orgnih.gov For instance, the use of highly bulky ligands can be beneficial for sterically hindered substrates, as they can facilitate the transmetalation step. rsc.org
Conversely, the steric and electronic properties of ligands can also lead to undesired side reactions. In some Suzuki-Miyaura cross-coupling reactions, significant aryl-aryl exchange from the phosphine ligand has been observed. researchgate.net This phenomenon can be minimized by the careful selection of the phosphine ligand, highlighting the delicate balance between desired reactivity and potential side pathways. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to analyze the steric and electronic properties of ligands and their effect on the catalytic cycle, providing valuable insights for ligand design and selection. rsc.orgresearchgate.net
The interplay between the ligand, substrate, and reaction conditions is complex. For example, in the coupling of Z-alkenyl halides, the choice of the palladium ligand is a primary determinant of Z-to-E isomerization. organic-chemistry.org While some ligands may promote this isomerization, others, like Pd(P(o-Tol)3)2, have been shown to preserve the Z-olefin geometry, leading to high yields of the desired stereoisomer. organic-chemistry.org This underscores the critical role of the ligand in controlling not only the connectivity but also the three-dimensional arrangement of atoms in the product.
| Ligand Type | General Effect on Reaction | Potential Issues |
| Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands) | Promotes oxidative addition and reductive elimination, beneficial for sterically hindered substrates. rsc.org | Can lead to aryl-aryl exchange from the ligand itself. researchgate.net |
| Specific Phosphine Ligands (e.g., Pd(P(o-Tol)3)2) | Can control stereochemical outcome, preventing isomerization of sensitive substrates. organic-chemistry.org | Effectiveness can be highly substrate-dependent. organic-chemistry.org |
| α-Diimine Ligands | Can be used in both nickel and palladium-catalyzed Suzuki-Miyaura reactions, with reaction outcomes influenced by ligand sterics and coordination. nih.gov | Performance can vary significantly between different metal centers (e.g., Ni vs. Pd). nih.gov |
Regioselectivity and Site-Selectivity in Complex Substrate Coupling
When coupling complex substrates containing multiple potential reaction sites, achieving high regioselectivity and site-selectivity is a significant challenge. In the context of reactions involving this compound, the inherent directing effects of the pyridine nitrogen and the phenyl group, as well as the nature of the coupling partner and catalyst system, all play crucial roles in determining the position of the new bond formation.
In palladium-catalyzed cross-coupling reactions, the directing ability of the pyridine nitrogen in this compound can be exploited to achieve selective C-H activation and functionalization. For instance, in the direct arylation of N-(2-pyridyl) substituted anilines, the pyridine nitrogen directs the arylation to the ortho position of the aniline (B41778) ring. semanticscholar.org This directing effect is a powerful tool for controlling regioselectivity, often overriding other potential reaction pathways. semanticscholar.org
The structure of the substrate itself can also profoundly influence selectivity. In a study on the direct arylation of N-phenylpyridin-2-amine derivatives, introducing steric bulk on the pyridine directing group led to a bisarylated product. nih.gov After the initial monoarylation, the steric repulsion between the newly introduced phenyl ring and the methyl group on the pyridine forces the molecule into a conformation that exposes the second ortho position, facilitating a second arylation event. nih.gov This demonstrates how subtle changes in substrate structure can dramatically alter the regiochemical outcome.
Furthermore, in substrates containing multiple halogen atoms, selective coupling can be achieved. For example, the use of 3- or 5-bromo-2-chloropyridines allows for successive direct arylation and Suzuki coupling reactions, enabling the synthesis of a wide variety of heteroarylated 2-arylpyridines. researchgate.net This highlights the ability to selectively react at one halogen position over another, a key strategy for building molecular complexity in a controlled manner. The choice of catalyst and reaction conditions is paramount in achieving such selectivity.
| Factor | Influence on Selectivity | Example |
| Directing Groups | The pyridine nitrogen in this compound can direct functionalization to a specific position on the coupling partner. semanticscholar.org | Ortho-arylation of N-arylanilines directed by the pyridine nitrogen. semanticscholar.org |
| Substrate Sterics | Steric hindrance on the substrate can influence the position of subsequent functionalization. nih.gov | Bisarylation observed when a methyl group is present on the pyridine directing group. nih.gov |
| Differential Halogen Reactivity | Different halogen atoms on a substrate can be selectively functionalized under specific reaction conditions. researchgate.net | Successive direct arylation and Suzuki coupling on bromo-chloropyridines. researchgate.net |
Strategies to Mitigate Protodeboronation and Enhance Stability
A significant challenge in the use of heteroaromatic boronic acids, including this compound, is their susceptibility to protodeboronation. wikipedia.org This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the reactive boronic acid functionality and the formation of the corresponding arene. wikipedia.org The propensity for protodeboronation is highly dependent on factors such as the reaction pH and the electronic nature of the boronic acid. wikipedia.orgnih.gov For 2-pyridylboronic acids, the formation of a zwitterionic intermediate under neutral pH conditions is believed to be responsible for their rapid decomposition. wikipedia.orgresearchgate.net
Several strategies have been developed to mitigate protodeboronation and enhance the stability of these valuable reagents. One common approach is the in situ generation of the boronic acid from a more stable precursor. This can be achieved through the slow release of the boronic acid from a protected form, ensuring that its concentration remains low throughout the reaction, thereby minimizing the rate of protodeboronation. nih.gov
The formation of boronic esters is another effective strategy. 2-Pyridinylboronic esters exhibit significantly greater stability compared to their corresponding acids. arkat-usa.org Various stabilizing groups have been employed, including N-phenyldiethanolamine (PDEA), which forms a stable boronate through an intramolecular dative bond between the nitrogen and boron atoms. researchgate.net
Furthermore, the addition of certain additives can influence the rate of protodeboronation. For instance, the addition of an acid or a base can shift the equilibrium away from the reactive zwitterionic species of 2-pyridylboronic acid, thus attenuating its decomposition. wikipedia.org Conversely, Lewis acids such as copper and zinc salts can either attenuate or accelerate fragmentation depending on the specific heteroaromatic boronic acid. nih.gov
Boron-Masking Approaches (e.g., MIDA Boronates)
A particularly successful strategy for overcoming the instability of boronic acids is the use of N-methyliminodiacetic acid (MIDA) boronates as stable, solid, and crystalline surrogates. nih.govsigmaaldrich.com MIDA boronates are benchtop stable, compatible with chromatography, and generally unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.comrsc.org The MIDA ligand forms a tridentate complex with the boron atom, effectively "masking" its reactivity and preventing premature decomposition. sigmaaldrich.com
The key advantage of MIDA boronates lies in their ability to undergo slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions. nih.govnih.gov This slow-release mechanism ensures that the concentration of the unstable free boronic acid in the reaction mixture remains low at any given time, thereby minimizing protodeboronation and other side reactions. nih.gov The rate of release can be tuned by adjusting the reaction temperature and the base used. nih.gov
This "boron-masking" strategy has proven to be a general solution for handling a wide range of unstable boronic acids, including 2-heterocyclic derivatives like this compound. nih.govnih.gov The use of MIDA boronates allows for the efficient cross-coupling of these challenging substrates with a variety of coupling partners, including aryl and heteroaryl chlorides. nih.gov The development of scalable and environmentally friendly methods for the preparation of MIDA boronates has further enhanced their utility in organic synthesis. nih.govnih.gov
| Strategy | Mechanism of Stabilization | Advantages |
| Boronic Esters (e.g., PDEA boronates) | Formation of a more stable ester derivative, often with intramolecular coordination. researchgate.netarkat-usa.org | Increased stability compared to the free boronic acid. arkat-usa.org |
| Slow Release from Precursors | In situ generation of the boronic acid to maintain a low concentration. nih.gov | Minimizes the rate of protodeboronation. nih.gov |
| MIDA Boronates | Formation of a stable, crystalline adduct with N-methyliminodiacetic acid that allows for slow, controlled release of the boronic acid. nih.govsigmaaldrich.com | Benchtop stability, compatibility with chromatography, and general applicability to a wide range of unstable boronic acids. nih.govsigmaaldrich.comrsc.org |
Other Transition-Metal-Catalyzed Transformations
While Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, this compound and its derivatives can participate in a variety of other transition-metal-catalyzed transformations. These reactions expand the synthetic utility of this building block, enabling the formation of diverse molecular architectures.
One important class of reactions is the transition metal-catalyzed reactivity of carbenes with boronic acids and esters. rsc.org These reactions can lead to the formation of new carbon-carbon and carbon-boron bonds, offering alternative pathways for molecular construction. rsc.org Additionally, the transmetalation of boronic acids to various late transition metals beyond palladium, such as iron, cobalt, platinum, and gold, has been explored. rsc.org This opens up possibilities for novel catalytic cycles and reactivity patterns. rsc.org
Furthermore, the development of transition-metal-free Suzuki-type cross-coupling reactions presents an intriguing alternative. For instance, a reaction between benzyl (B1604629) halides and boronic acids has been developed that proceeds via a 1,2-metallate shift, catalyzed by an organic sulfide. researchgate.net Such methods offer orthogonal chemoselectivity to traditional palladium-catalyzed processes. researchgate.net
C-H Activation and Direct Arylation Reactions
Direct C-H activation and arylation reactions have emerged as powerful and atom-economical methods for the formation of carbon-carbon bonds, avoiding the pre-functionalization of substrates often required in traditional cross-coupling reactions. This compound can serve as a coupling partner in these transformations, reacting with a variety of C-H bonds in the presence of a suitable transition metal catalyst.
A general method for the direct C-H arylation of electron-deficient heterocycles with arylboronic acids has been developed using a catalytic amount of silver(I) nitrate (B79036) in the presence of a persulfate co-oxidant. nih.gov This reaction proceeds at room temperature and tolerates a broad range of functional groups. nih.gov
Ruthenium-catalyzed C-H bond activation has also been employed for the direct arylation of 6-phenylpurines. nih.gov In these reactions, the purine (B94841) nitrogen atoms can act as directing groups, facilitating the activation of a C-H bond on the phenyl ring. nih.gov The use of different transition metals can lead to complementary reactivity and selectivity.
Palladium(II)-Catalyzed Ortho-Arylation
Palladium(II) catalysis is particularly effective for the ortho-arylation of various substrates using arylboronic acids as the aryl source. The directing group ability of certain functionalities on the substrate is key to achieving high regioselectivity.
In the context of N-aryl-2-aminopyridine derivatives, the pyridine nitrogen acts as a directing group, facilitating the palladium(II)-catalyzed ortho-arylation of the N-aryl ring. nih.gov This reaction proceeds in the presence of an oxidant, such as 1,4-benzoquinone (B44022) and silver(I) oxide, to regenerate the active Pd(II) catalyst. nih.gov A proposed mechanism involves the initial coordination of the pyridine nitrogen to the palladium(II) catalyst, followed by insertion into the ortho C-H bond of the aniline ring to form a palladacycle intermediate. semanticscholar.orgnih.gov Transmetalation with the boronic acid and subsequent reductive elimination then furnishes the arylated product and a Pd(0) species, which is reoxidized to complete the catalytic cycle. semanticscholar.orgnih.gov
This methodology has been shown to be robust, tolerating both electron-donating and electron-withdrawing substituents on the boronic acid, although electron-poor boronic acids sometimes provide higher yields. nih.gov The reaction is operationally simple and does not require inert atmospheric conditions. nih.gov
| Feature | Description |
| Directing Group | The pyridine nitrogen of the N-aryl-2-aminopyridine substrate directs the arylation to the ortho position of the N-aryl ring. nih.gov |
| Catalyst System | Typically involves a Pd(II) salt, such as Pd(OAc)2, and an oxidant to regenerate the catalyst. nih.gov |
| Mechanism | Proceeds through the formation of a palladacycle intermediate followed by transmetalation and reductive elimination. semanticscholar.orgnih.gov |
| Substrate Scope | Tolerates a range of electronically diverse arylboronic acids. nih.gov |
Ruthenium-Catalyzed C-H Arylation with Boronic Acids
Ruthenium-catalyzed direct C-H arylation has become an efficient and atom-economical method for constructing biaryl compounds. researchgate.net In reactions involving substrates like this compound, the pyridine nitrogen acts as an endogenous directing group, guiding the catalyst to a specific C-H bond for functionalization. nih.gov This strategy has been successfully applied to 2-phenylpyridine (B120327) and related heterocyclic systems. nih.govmdpi.comacs.org
The catalytic cycle, often employing complexes like [RuCl₂(p-cymene)]₂, is generally understood to proceed through a series of well-defined steps. mdpi.comacs.org Mechanistic studies suggest a process that begins with a reversible, carboxylate-assisted C-H bond metalation, forming a five-membered ruthenacycle intermediate. acs.org This is followed by a rate-limiting oxidative addition of an aryl halide to the ruthenium center. The final step is a reductive elimination that forms the new carbon-carbon bond and regenerates the active ruthenium catalyst. acs.org The use of additives such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is common, and in some cases, oxidants like silver(I) oxide (Ag₂O) are necessary. mdpi.comresearchgate.net
Recent advancements have also demonstrated that photoredox catalysis, combining a ruthenium photosensitizer with a palladium catalyst, can mediate the C-H arylation of (6-phenylpyridin-2-yl)pyrimidine systems using phenyldiazonium salts as the aryl source under visible light. rsc.org This dual catalytic approach proceeds via a proposed radical mechanism. rsc.org
Table 1: Ruthenium-Catalyzed C-H Arylation of 2-Arylpyridine Analogues
| Catalyst System | Substrate | Coupling Partner | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / PPh₃ | 2-Phenylpyridine | Aryl Bromides | K₂CO₃, NMP, 120 °C | Mono- and diarylated phenylpyridines | nih.gov |
| [Ru(OAc)₂(p-cymene)] | 2-Phenylpyridine | Aryl Boronic Acids | K₂CO₃, Toluene, 80 °C | Monoarylated phenylpyridines | mdpi.com |
| [RuCl₂(p-cymene)]₂ / Ag₂O | N,N-Dialkyl Benzamides | Aryl Boronic Acids | Cu(OTf)₂, DCE, 100 °C | ortho-Arylated benzamides | researchgate.net |
| [Ru(p-cymene)Cl₂]₂ / Pd(OAc)₂ (Photoredox) | (6-Phenylpyridin-2-yl)pyrimidine | Phenyldiazonium salt | AgOAc, MeCN, LED light | C-H arylated pyrimidines | rsc.org |
Petasis Multicomponent Reactions
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent coupling that brings together a boronic acid, an amine, and a carbonyl compound to generate highly substituted amines. wikipedia.orgnih.gov This reaction is valued for its operational simplicity and tolerance of a wide range of functional groups, often proceeding without a catalyst. nih.govorganic-chemistry.org this compound is a suitable arylboronic acid component for this transformation.
The generally accepted mechanism involves several equilibrium steps. organic-chemistry.org Initially, the amine and the carbonyl component (often an aldehyde or ketone) condense to form a hemiaminal, which then dehydrates to an electrophilic imine or iminium ion. researchgate.netyoutube.com The boronic acid then reacts with the hydroxyl group of the hemiaminal or with a water molecule present in the system to form a reactive boronate complex. organic-chemistry.org The key step is the irreversible intramolecular transfer of the aryl group (in this case, the 6-phenylpyridin-2-yl moiety) from the boron atom to the electrophilic carbon of the iminium ion, creating the new carbon-carbon bond and yielding the final amine product. organic-chemistry.org
The scope of the Petasis reaction is broad, accommodating primary and secondary amines, various aldehydes (including α-hydroxy aldehydes and glyoxylic acid), and a wide array of vinyl- and arylboronic acids. wikipedia.orgorganic-chemistry.org The use of pyridinylboronic acids can sometimes lead to unusual behavior or the formation of stable intermediates, such as dioxaborolanone-amine complexes, depending on the specific reaction partners and conditions. researchgate.net
Table 2: Components and Conditions in Petasis Multicomponent Reactions
| Amine Component | Carbonyl Component | Boronic Acid Component | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Secondary Amine (e.g., Morpholine) | Paraformaldehyde | (E)-Vinylboronic acid | Toluene, 60 °C | Allylamine | acs.org |
| L-Phenylalanine methyl ester | Lactol | Arylboronic acid | Ethanol, RT | anti-1,2-Amino alcohol | wikipedia.org |
| Secondary Amine | Salicylaldehyde | Arylboronic acid | DCM, RT | Substituted aminophenol | organic-chemistry.org |
| Morpholine | Glyoxylic acid | Pyridinylboronic acid | DCM, Reflux | α-Amino acid derivative | researchgate.net |
Transition-Metal-Free Functionalization of the Carbon-Boron Bond
While transition metals are central to many reactions involving boronic acids, there is a growing interest in developing metal-free alternatives to enhance the sustainability and cost-effectiveness of synthetic methods. rsc.orgscilit.com These approaches leverage the intrinsic reactivity of the carbon-boron bond.
Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-X)
The carbon-boron bond of this compound can be converted into bonds with heteroatoms like nitrogen, oxygen, or halogens without the need for transition metal catalysts. nih.govresearchgate.net
Carbon-Oxygen (C-O) Bond Formation: The most common transition-metal-free C-O bond formation is the oxidation of the boronic acid to the corresponding phenol (B47542). This is a foundational reaction, often considered a type of oxidative cleavage (see 3.3.2). A notable metal-free method involves the use of methylhydrazine to mediate the aerobic oxidative ipso-hydroxylation of arylboronic acids, providing phenols in high yields. rsc.orgdntb.gov.ua
Carbon-Nitrogen (C-N) Bond Formation: While many C-N coupling reactions with boronic acids are metal-catalyzed, some transition-metal-free protocols exist. These reactions often require specific activating agents or reaction partners. For instance, some multicomponent reactions that form C-N bonds can proceed under metal-free conditions, though these are distinct from direct amination.
Carbon-Halogen (C-X) Bond Formation: The conversion of arylboronic acids to aryl halides (C-X, where X = Cl, Br, I) can also be achieved without transition metals. This typically involves electrophilic halogenating agents, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), often in the presence of a base or an acid promoter.
Table 3: Selected Transition-Metal-Free C-Heteroatom Bond Formations
| Bond Formed | Reagent(s) | Boronic Acid Type | Conditions | Product | Reference |
|---|---|---|---|---|---|
| C-O (Hydroxylation) | Methylhydrazine, O₂ (Air) | Arylboronic acids | DCE, 60 °C | Phenol | rsc.org |
| C-C (via Nitrile Imine) | Nitrile Imine (from Tetrazole) | Arylboronic acids | Photochemical, Metal-free | Hydrazone | rsc.org |
| C-C (reductive coupling) | Tosylhydrazones | Arylboronic acids | Base, Metal-free | Substituted Alkane | nih.gov |
Oxidative Carbon-Boron Bond Cleavage and Radical Pathways
The carbon-boron bond is susceptible to cleavage under oxidative conditions, a process that can follow different mechanistic pathways, including ionic and radical routes.
Oxidative C-B Bond Cleavage: The most common oxidative pathway is the conversion of an arylboronic acid to a phenol. The mechanism is believed to involve the attack of an oxidant, such as hydrogen peroxide (H₂O₂), on the empty p-orbital of the boron atom. nih.gov This forms a tetrahedral boronate intermediate. The rate-limiting step is typically a 1,2-shift where the aryl group migrates from the boron to the adjacent oxygen atom, leading to the cleavage of the weak oxygen-oxygen bond. nih.gov The resulting boronic ester is then rapidly hydrolyzed to yield the final phenol and boric acid. nih.govnih.gov
Radical Pathways: Arylboronic acids and their derivatives can serve as effective precursors to aryl radicals under transition-metal-free conditions. maastrichtuniversity.nl This can be achieved through photoredox catalysis or by interaction with specific reagents. For example, the interaction between a Lewis base (like an amine) and a boronic acid can form a redox-active boronate complex. maastrichtuniversity.nl Single-electron oxidation of this complex can generate an aryl radical, which can then participate in various bond-forming reactions, such as Giese-type additions to electron-poor olefins or Minisci-type functionalizations of heteroarenes. maastrichtuniversity.nlnih.gov These radical-based methods offer an alternative reactivity (umpolung) compared to traditional polar reactions and are orthogonal to many metal-catalyzed cross-coupling processes. nih.gov
Table 4: Oxidative and Radical Reactions of Arylboronic Acids
| Reaction Type | Reagents/Conditions | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|
| Oxidative Cleavage (Hydroxylation) | H₂O₂ | Tetrahedral boronate | Formation of phenol | nih.govnih.gov |
| Oxidative Cleavage (Hydroxylation) | Methylhydrazine, O₂ | Not specified | Formation of phenol | rsc.org |
| Radical Generation (Photoredox) | Photocatalyst, Light, Lewis Base | Aryl radical | Addition to olefins (Giese-type) | maastrichtuniversity.nl |
| Radical Generation (Oxidative) | NaOH, Phenanthrene, UV light | Aryl radical | Radical reactions | maastrichtuniversity.nl |
Applications of 6 Phenylpyridin 2 Yl Boronic Acid As a Synthetic Building Block
Construction of Biaryl and Heterobiaryl Scaffolds
(6-Phenylpyridin-2-yl)boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryl and heterobiaryl compounds. nih.govrsc.org These structural motifs are prevalent in a wide range of biologically active molecules and functional materials. researchgate.net The pyridine-based boronic acid serves as a versatile coupling partner, reacting with a variety of aryl and heteroaryl halides or triflates to generate the desired biaryl structures.
Research has demonstrated the successful synthesis of 4-(6-(hetero)arylpyridin-2-yl)pyrimidine substrates through Suzuki-Miyaura C-C cross-couplings. rsc.org In these syntheses, a bromo-substituted pyridine (B92270) precursor is coupled with a diverse range of boronic acids to introduce various phenyl or heteroaryl rings. rsc.org This methodology highlights the modularity of the approach, allowing for the systematic variation of one of the aryl components. The resulting heterobiaryl scaffolds, which combine a pyridine and a pyrimidine (B1678525) ring system, are of significant interest in medicinal chemistry due to their potential as chelating moieties for metal-catalyzed reactions. rsc.org
A variety of substituted phenyl and heteroaryl boronic acids have been successfully coupled to a 6-bromopyridine core, demonstrating the broad scope of this transformation for accessing a library of heterobiaryl compounds. rsc.org The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, in a mixed solvent system. rsc.org
Table 1: Examples of Heterobiaryl Scaffolds Synthesized via Suzuki-Miyaura Coupling
| Aryl/Heteroaryl Boronic Acid Partner | Resulting 4-(6-(Aryl/Heteroaryl)pyridin-2-yl)pyrimidine Product |
|---|---|
| Phenylboronic acid | 4-(6-Phenylpyridin-2-yl)-... |
| 4-Methoxyphenylboronic acid | 4-(6-(4-Methoxyphenyl)pyridin-2-yl)-... |
| 3-Thiopheneboronic acid | 4-(6-(Thiophen-3-yl)pyridin-2-yl)-... |
Synthesis of Highly Substituted N-Heterocyclic Systems
Beyond the initial construction of biaryl frameworks, derivatives of this compound are instrumental in the synthesis of more complex, highly substituted N-heterocyclic systems. A notable advancement in this area is the use of (6-phenylpyridin-2-yl)pyrimidines in directed C-H activation/arylation reactions. nih.govrsc.orgresearchgate.net
In a novel approach, a Pd-catalyzed, Ru-photoredox-mediated C-H arylation has been applied to a series of (6-phenylpyridin-2-yl)pyrimidines. nih.govrsc.orgresearchgate.net This methodology allows for the direct functionalization of the phenyl ring, which acts as the arylation acceptor. The (6-pyridin-2-yl)pyrimidine portion of the molecule serves as a chelating directing group, guiding the catalyst to a specific C-H bond on the adjacent phenyl ring for selective arylation. rsc.org This strategy enables the late-stage introduction of additional aryl groups, leading to the formation of highly decorated N-heterocyclic scaffolds. nih.gov
The scope of this transformation is extensive, with a wide range of substituted (6-phenylpyridin-2-yl)pyrimidines and various aryl diazonium salts as the aryl source being successfully employed. nih.govresearchgate.net The reaction proceeds under mild, green chemistry-compliant conditions, utilizing LED light as an energy source. rsc.org This method provides a powerful tool for creating molecular diversity and accessing complex three-dimensional structures that are of interest for drug discovery. nih.govresearchgate.net
Role in Modular Synthetic Strategies (e.g., combination with Biginelli condensation)
The strategic importance of this compound and its precursors is further underscored by their integration into modular synthetic strategies. A prominent example is the combination of the Biginelli multi-component condensation with the Suzuki C-C cross-coupling reaction. nih.govrsc.orgresearchgate.net
This modular approach allows for the efficient construction of drug-like scaffolds. rsc.org The synthesis commences with a Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or a derivative) to form a dihydropyrimidinone. organic-chemistry.org In a specific application, 6-bromo-2-pyridinecarboxaldehyde is used as the aldehyde component in a Sn(II)-catalyzed Biginelli condensation to produce a 4-(6-bromopyridin-2-yl)-substituted dihydropyrimidinone. rsc.org
This intermediate then undergoes oxidation to the corresponding pyrimidine, which is subsequently subjected to a Suzuki-Miyaura cross-coupling with a boronic acid, such as a phenylboronic acid derivative. rsc.orgmdpi.com This sequence effectively combines the efficiency of a multi-component reaction with the versatility of a cross-coupling reaction to rapidly assemble complex, functionalized N-heterocyclic systems. rsc.orgresearchgate.net This modular strategy provides a powerful platform for generating libraries of compounds for high-throughput screening in drug discovery programs. mdpi.com
Catalytic Roles of Pyridylboronic Acids General and Specific Considerations
Mechanistic Aspects of Boronic Acid Catalysis
The mechanism of boronic acid catalysis is intrinsically linked to the reversible formation of covalent intermediates with the substrate. In electrophilic activation, the catalytic cycle typically involves:
Adduct Formation: The boronic acid reacts with the substrate (e.g., a carboxylic acid) to form an acyloxyboronate intermediate.
Activation: This intermediate is more electrophilic than the parent substrate.
Nucleophilic Attack: A nucleophile attacks the activated substrate.
Catalyst Regeneration: The product is released, and the boronic acid catalyst is regenerated to re-enter the catalytic cycle.
In nucleophilic activation, the formation of a tetrahedral boronate ester with a diol enhances the nucleophilicity of the diol's oxygen atoms, which can then react with an electrophile. The subsequent hydrolysis of the resulting product regenerates the boronic acid catalyst.
Influence of Substituents on Lewis Acidity and Catalytic Performance
The electronic and steric nature of substituents on the aryl ring of a boronic acid significantly impacts its Lewis acidity and, consequently, its catalytic activity. Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, making the boronic acid a more effective catalyst for electrophilic activation. nih.gov Conversely, electron-donating groups can decrease Lewis acidity.
Studies on substituted 2-pyridyl boronic acids have shown that the nature of the substituent at the 6-position can significantly affect properties like the rate of protodeboronation, a common deactivation pathway for these compounds. ed.ac.uk An electronegative group at the 6-position has been shown to reduce the rate of protodeboronation. mdpi.com This suggests that the 6-phenyl group in (6-Phenylpyridin-2-yl)boronic acid could contribute to the catalyst's stability, a crucial factor for its practical application. The steric hindrance provided by the 6-phenyl group could also influence substrate selectivity in a catalytic reaction.
Advanced Spectroscopic and Computational Investigations of 6 Phenylpyridin 2 Yl Boronic Acid Reactivity
Mechanistic Elucidation of Reaction Pathways
Mechanistic studies are fundamental to unraveling the step-by-step sequence of chemical transformations. For (6-Phenylpyridin-2-yl)boronic acid, these studies primarily focus on its behavior in palladium-catalyzed reactions, the potential for stereoisomerism due to restricted bond rotation, and the energetics of bond-breaking and bond-forming steps.
While specific mechanistic studies focused exclusively on this compound are not extensively documented in the reviewed literature, the general mechanism of the Suzuki-Miyaura reaction provides a robust framework for understanding its behavior. The process is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. The boronic acid then enters the catalytic cycle.
The coordination of this compound to the palladium center is a crucial prerequisite for the transmetalation step. This coordination can be influenced by the nature of the ligands on the palladium, the solvent, and the base used in the reaction. The pyridine (B92270) nitrogen atom in the molecule can potentially act as a coordinating ligand, which might influence the geometry of the transition state and the rate of the reaction.
Transmetalation involves the transfer of the phenylpyridine group from the boron atom to the palladium center, regenerating the boronic acid as a borate (B1201080) salt. This step is often the rate-determining step in the catalytic cycle. The efficiency of transmetalation is highly dependent on the nucleophilicity of the organic group on the boron atom and the electrophilicity of the palladium complex. The presence of a base is generally required to activate the boronic acid, forming a more nucleophilic boronate species.
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Key Intermediates |
| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst. | Pd(0)Ln, Ar-Pd(II)-X(L)n |
| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) complex. | Ar-Pd(II)-R(L)n |
| Reductive Elimination | The two organic groups on the palladium couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | Ar-R, Pd(0)Ln |
This table is based on the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable rotational isomers (atropisomers). This phenomenon is well-documented in biaryl systems where bulky substituents near the axis of rotation restrict free rotation. Given the structure of this compound, which features a phenyl group attached to a pyridine ring, the potential for atropisomerism exists, especially with the introduction of substituents in the ortho positions of either ring.
Direct studies on the atropisomerism of this compound itself are scarce. However, research on structurally related N-benzyl-2-phenylpyridinium ions provides valuable insights. Ab initio calculations on these systems have shown that the energy barrier to rotation between syn- and anti- conformers can be significant, suggesting that the separation of isomers might be possible at room temperature researchgate.net. The stability of these atropisomers is influenced by electronic effects (electron-donating or -withdrawing groups) and steric hindrance researchgate.net.
For this compound, the presence of the boronic acid group at the 2-position of the pyridine ring and any substituents on the phenyl ring would be critical in determining the rotational barrier. A larger steric hindrance would lead to a higher energy barrier and more stable atropisomers. The classification of atropisomers is often based on their rotational energy barriers, which dictates their half-life for racemization at a given temperature nih.govnih.govwikipedia.orgprinceton.edu.
Table 2: Classification of Atropisomers Based on Rotational Energy Barrier
| Class | Rotational Barrier (kcal/mol) | Racemization Half-life at Room Temperature |
| 1 | < 20 | Minutes or faster |
| 2 | 20 - 28 | Hours to months |
| 3 | > 28 | Years or longer |
Data adapted from literature on atropisomerism classification. nih.gov
Further experimental and computational studies would be necessary to definitively determine if this compound and its derivatives exhibit stable atropisomers under practical conditions.
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of transition states. In the context of C-H activation reactions, replacing a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable change in the reaction rate if the C-H bond is broken in the rate-determining step.
While no specific KIE studies on the C-H activation involving this compound have been found, the principles can be applied to understand potential reaction pathways. For instance, in palladium-catalyzed C-H functionalization reactions of pyridines, a primary KIE (kH/kD > 1) is often observed, indicating that the C-H bond cleavage is indeed involved in the rate-limiting step.
The magnitude of the KIE can provide further details about the transition state. A large primary KIE (typically > 2) suggests a linear and symmetric transition state where the hydrogen is being transferred. Conversely, a smaller KIE might indicate a less symmetric or bent transition state.
In a hypothetical C-H activation reaction involving this compound, a KIE experiment could be designed by selectively deuterating one of the C-H bonds on the phenyl or pyridine ring. By comparing the reaction rates of the deuterated and non-deuterated substrates, one could determine if that specific C-H bond is cleaved in the rate-determining step. This information would be invaluable for optimizing catalysts and reaction conditions to favor a desired C-H functionalization pathway.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and reaction mechanisms of chemical compounds. These computational methods provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.
For this compound, DFT calculations can provide a wealth of information. By optimizing the molecular geometry, one can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. This is particularly useful for assessing the planarity of the phenyl and pyridine rings and the orientation of the boronic acid group.
Furthermore, DFT can be used to calculate the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents. For instance, the calculated atomic charges can indicate the most likely sites for electrophilic or nucleophilic attack.
The reactivity of this compound can also be probed by calculating reaction profiles for various transformations. By mapping the energy changes along a reaction coordinate, DFT can identify transition states and calculate activation energies. This allows for a theoretical assessment of the feasibility of different reaction pathways and can guide the design of experiments.
Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry for explaining and predicting chemical reactivity and the outcomes of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
The energy and shape of the HOMO and LUMO of this compound can be calculated using DFT. The HOMO is the outermost orbital containing electrons and is associated with the ability of the molecule to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and is associated with the ability of the molecule to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates lower stability and higher reactivity.
By analyzing the spatial distribution of the HOMO and LUMO, one can predict the regioselectivity of reactions. For example, in an electrophilic attack, the reaction is likely to occur at the position where the HOMO has the largest electron density. In a nucleophilic attack, the reaction is favored at the position where the LUMO has the largest coefficient. For this compound, FMO analysis could predict the most reactive sites on both the phenyl and pyridine rings, providing valuable guidance for synthetic chemists.
Investigation of Lewis Acidity through Computational Methods
The acidic nature of this compound is best understood through its behavior as a Lewis acid rather than a Brønsted acid. In aqueous media, the boron atom's empty p-orbital readily accepts a hydroxyl group from water, forming a tetrahedral boronate species and releasing a proton into the solvent. mdpi.com This equilibrium is central to its reactivity and interactions. Computational chemistry provides powerful tools to quantify and understand the Lewis acidity of this and related arylboronic acids.
Advanced computational methods, particularly Density Functional Theory (DFT), are employed to model this process. A primary approach involves calculating the free energy change (ΔG) for the reaction of the boronic acid with a Lewis base, such as a hydroxide (B78521) or fluoride (B91410) ion, in both the gas phase and solution. These calculations provide a quantitative measure of the compound's Lewis acidity. For instance, the hydride acceptor ability can be computationally determined to estimate Lewis acidity. rsc.org
Computational analyses reveal that the electronic properties of the aromatic rings significantly influence the stability of the boronic acid and its corresponding boronate. nih.govresearchgate.netru.nlnih.gov The nitrogen atom in the pyridine ring of this compound is expected to have a substantial electron-withdrawing effect, which generally enhances the Lewis acidity of the boron center by making it more electrophilic.
Key parameters derived from computational studies to assess Lewis acidity include:
Boronate Formation Energy (ΔEboronate): The energy change associated with the formation of the tetrahedral boronate anion. A more negative value indicates stronger Lewis acidity.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy on the boron center suggests a greater propensity to accept electrons, correlating with higher Lewis acidity.
Hydride/Fluoride Ion Affinity: The calculated energy released upon binding of a hydride or fluoride ion serves as a direct measure of Lewis acidic strength.
The table below illustrates typical data obtained from DFT calculations for a series of hypothetical substituted arylboronic acids, demonstrating how electronic modifications impact Lewis acidity parameters.
| Compound | Substituent (X) | Calculated ΔEboronate (kcal/mol) in Water | Calculated Hydride Affinity (ΔGH-) (kcal/mol) |
|---|---|---|---|
| Phenylboronic acid | -H | -20.5 | -48.0 |
| (4-Methoxyphenyl)boronic acid | -OCH3 (Electron-Donating) | -19.8 | -46.5 |
| (4-Nitrophenyl)boronic acid | -NO2 (Electron-Withdrawing) | -22.1 | -51.2 |
| This compound | -C6H5 (Aromatic) + Pyridyl-N | -21.5 (Estimated) | -50.1 (Estimated) |
Note: Values are illustrative and based on general trends observed in computational studies of arylboronic acids.
Conformational Analysis and Intermolecular Interactions (e.g., polar-π interactions)
The three-dimensional structure and conformational flexibility of this compound are critical to its chemical behavior. Computational methods are essential for exploring its potential energy surface and identifying stable conformers. The key degrees of freedom involve the rotation around the C-C bond connecting the pyridine and phenyl rings and the C-B bond, as well as the orientation of the two hydroxyl groups of the boronic acid moiety.
Boronic acids can exist in multiple low-energy conformations, primarily differing in the orientation of the O-H bonds relative to the B-C bond. mdpi.com These are typically labeled syn or anti. A comprehensive conformational scan is necessary to identify all relevant minima on the potential energy surface. For arylboronic acids, the staggered conformation is often more stable than the eclipsed one. ru.nl
Computational studies demonstrate that such through-space polar-π interactions contribute to the stabilization of both the neutral boronic acid and its anionic boronate form. nih.govru.nlnih.gov The analysis of these interactions often involves:
Natural Bond Orbital (NBO) analysis: To quantify hyperconjugative interactions, such as electron donation from the π-orbitals of the aromatic ring to the empty p-orbital of the boron atom. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): To identify bond critical points and characterize the nature of the weak interactions.
Energy Decomposition Analysis (EDA): To partition the interaction energy into its constituent parts (electrostatic, Pauli repulsion, orbital interaction) to understand the driving forces of the interaction.
The following table presents hypothetical data from a computational conformational analysis, illustrating how rotational barriers and interaction energies differ between conformers.
| Conformer | Py-Ph Dihedral Angle (°) | B(OH)2 Orientation | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|---|
| A (Global Minimum) | 35.2 | Staggered | 0.00 | Polar-π (B···π-system) |
| B | 90.0 | Staggered | 2.1 | Loss of π-conjugation |
| C | 35.2 | Eclipsed | 1.8 | Steric hindrance |
| D | 0.0 | Staggered | 3.5 | Steric repulsion |
Note: Data is hypothetical and serves to illustrate the concepts of conformational analysis for this molecular structure.
Future Perspectives in Research on 6 Phenylpyridin 2 Yl Boronic Acid
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and energy efficiency. acs.org For (6-phenylpyridin-2-yl)boronic acid and its derivatives, research is increasingly aimed at developing synthetic methods that align with these principles. A significant area of development is the use of photocatalysis, which can facilitate reactions under mild conditions, often at room temperature, using visible light as an energy source. acs.org
Recent studies have demonstrated the use of LED light to induce palladium-catalyzed, ruthenium-photoredox-mediated C–H arylation on substrates derived from (6-phenylpyridin-2-yl)pyrimidine. rsc.orgresearchgate.net This approach is considered a green chemistry-compliant transformation. rsc.orgresearchgate.net Future work will likely focus on applying similar light-driven, energy-efficient methodologies to the synthesis of this compound itself, potentially reducing the reliance on energy-intensive heating and harsh reagents. The goal is to devise scalable, environmentally benign routes that make this key building block more accessible for a wide range of applications. acs.org
Exploration of Undiscovered Reactivity Modes
While this compound is well-known for its participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, its full reactive potential remains to be explored. lookchem.com The presence of the pyridine (B92270) nitrogen, the phenyl ring, and the boronic acid group in a specific geometric arrangement suggests possibilities for novel transformations.
A promising avenue of research is its use as a chelating directing group to control regioselectivity in C-H activation reactions. rsc.org In recent studies, the (6-pyridin-2-yl)pyrimidine moiety, constructed using boronic acid precursors, has been strategically installed in molecules to direct the C-H arylation of an adjacent phenyl ring. rsc.orgresearchgate.net This directing-group ability allows for precise modification of complex molecules.
Furthermore, the boronic acid functional group itself offers reactivity beyond transmetalation. Boronic acids can form reversible covalent complexes with diols, amino acids, and other nucleophilic groups. researchgate.netmdpi.com Research into the formation of stable, cyclic boronate complexes with specialized ligands could lead to new applications in sensing, bioconjugation, and the development of dynamic chemical systems. researchgate.net For instance, phenylboronic acid forms stable tetrahedral complexes with certain amino phenolic compounds, a behavior that could be exploited with this compound for protein probing or labeling. researchgate.net
Integration into Advanced Catalytic Systems
The unique structure of this compound makes it an excellent candidate for integration into advanced catalytic systems, either as a ligand or as a catalyst precursor. lookchem.com The pyridine nitrogen and the boronic acid group can act in concert as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity.
This is exemplified by its role as a directing moiety in palladium-catalyzed C-H arylation, where it chelates to the palladium catalyst, positioning it for a specific bond activation. rsc.orgresearchgate.net Future research could explore the synthesis of well-defined transition metal complexes where this compound or its derivatives serve as the primary ligand framework. The electronic and steric properties of the ligand could be fine-tuned by modifying the phenyl ring, potentially leading to catalysts with enhanced performance for a variety of transformations. The development of chiral versions of this ligand could also open doors to new enantioselective catalytic processes. diva-portal.org
Rational Design for Targeted Chemical Transformations
Rational design involves modifying the structure of a molecule to achieve a specific function, a strategy that is particularly powerful in medicinal chemistry and materials science. researchgate.net this compound serves as an excellent scaffold for such design, allowing for systematic structural modifications to optimize its properties for a given application. lookchem.comresearchgate.net
In medicinal chemistry, derivatives of this compound have been designed as potent and selective inhibitors of specific biological targets. For example, by modifying the core structure, researchers have developed 1-(6-phenylpyridin-2-yl)guanidine as a starting point for novel Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors for inflammatory diseases. mdpi.com Similarly, (6-phenylpyridin-2-yl)methanone derivatives have shown promise as anticancer agents that target tubulin polymerization. acs.org The design process often involves synthesizing a library of related compounds with different substituents on the phenyl or pyridine rings and evaluating their structure-activity relationships (SAR) to identify the most potent and effective molecules. mdpi.comacs.org This approach has also been used to design derivatives that can overcome multidrug resistance in cancer cells. researchgate.net The unique ability of the boronic acid group to form multiple hydrogen bonds or reversible covalent bonds can be a key design element for enhancing affinity and specificity for biological targets. mdpi.com
Q & A
Advanced Research Question
- Sample Prep: Use DHB matrix for in situ esterification to stabilize boronic acids and prevent trimerization.
- Sequencing: Perform MS/MS on DHB-modified peptides to identify diagnostic fragments (e.g., loss of pinacol or dehydration products) .
Table 1: Kinetic Parameters for Boronic Acid-Diol Binding ()
| Sugar | kon (M⁻¹s⁻¹) | Binding Affinity (Kd, μM) |
|---|---|---|
| D-Fructose | 1.2 × 10³ | 12.5 |
| D-Tagatose | 8.7 × 10² | 18.3 |
| D-Mannose | 5.4 × 10² | 24.7 |
| D-Glucose | 3.1 × 10² | 38.9 |
How can computational methods guide the optimization of this compound derivatives?
Advanced Research Question
- Docking: Use AutoDock Vina to predict binding poses with proteasomes or lectins. Prioritize derivatives with ΔG < -8 kcal/mol.
- QSAR: Train machine learning models on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) to predict activity .
What role does the phenylpyridine moiety play in modulating boronic acid reactivity?
Basic Research Question
The phenyl group enhances π-π stacking with aromatic residues in target proteins (e.g., proteasome β5 subunit), while the pyridine nitrogen acts as a Lewis base to stabilize boronic acid-diol esters. This dual functionality improves both binding affinity and hydrolytic stability .
How are boronic acid-based sensors integrated into real-time glucose monitoring systems?
Advanced Research Question
Develop electrochemical sensors by immobilizing this compound on graphene foam electrodes. Use redox-active polymer matrices (e.g., poly-nordihydroguaiaretic acid) to amplify signals and filter interferents (e.g., ascorbic acid). Calibrate using SPR-derived binding constants to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
